molecular formula C7H12N2O2S B1437795 rac-[(4S,6R)-6-methyl-2-thioxohexahydropyrimidin-4-yl]acetic acid CAS No. 1212223-21-6

rac-[(4S,6R)-6-methyl-2-thioxohexahydropyrimidin-4-yl]acetic acid

Cat. No.: B1437795
CAS No.: 1212223-21-6
M. Wt: 188.25 g/mol
InChI Key: VWVFOUCGKCYTEJ-UHNVWZDZSA-N
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Description

“rac-[(4S,6R)-6-methyl-2-thioxohexahydropyrimidin-4-yl]acetic acid” is a racemic mixture of a bicyclic thiouracil derivative fused with an acetic acid moiety. Its structure features a partially saturated pyrimidine ring (hexahydropyrimidin) with a thioxo (C=S) group at position 2, a methyl substituent at position 6, and an acetic acid side chain at position 2. The stereochemistry at positions 4 and 6 (4S,6R) defines its spatial configuration, but the racemic nature indicates the presence of both enantiomers.

Properties

IUPAC Name

2-[(4S,6R)-6-methyl-2-sulfanylidene-1,3-diazinan-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2S/c1-4-2-5(3-6(10)11)9-7(12)8-4/h4-5H,2-3H2,1H3,(H,10,11)(H2,8,9,12)/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVFOUCGKCYTEJ-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC(=S)N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H](NC(=S)N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiourea Derivatives with α-Haloacetic Acids or Esters

A common and well-documented approach involves the condensation of thiourea or substituted thioureas with α-haloacetic acid derivatives to form the hexahydropyrimidine ring bearing the thioxo group.

  • Step 1: Reaction of 6-methyl-substituted thiourea with chloroacetic acid or its ester under reflux conditions in a polar solvent (e.g., ethanol, water).
  • Step 2: Intramolecular cyclization occurs, forming the hexahydropyrimidine ring with the thioxo group at position 2.
  • Step 3: Hydrolysis or direct use of the acetic acid derivative leads to the final racemic compound.

This method benefits from straightforward reagents and mild conditions, yielding the racemic mixture directly.

Thionation of Hexahydropyrimidine Precursors

Another method involves preparing the hexahydropyrimidine ring with a keto group at position 2, followed by thionation using reagents such as Lawesson’s reagent or phosphorus pentasulfide (P4S10) to convert the keto group to a thioxo group.

  • Step 1: Synthesis of (4S,6R)-6-methyl-hexahydropyrimidine-4-acetic acid with a keto substituent at C2.
  • Step 2: Treatment with thionating agents under controlled temperature to avoid overreaction.
  • Step 3: Purification yields the desired thioxo-substituted compound.

This approach allows for stereochemical control if chiral precursors are used but typically results in racemic mixtures when starting from achiral materials.

Reaction Conditions and Parameters

Parameter Typical Conditions Notes
Solvent Ethanol, water, or polar aprotic solvents Solvent choice affects yield and purity
Temperature 60–100°C Reflux conditions common
Reaction Time 4–24 hours Dependent on reagent reactivity
Thionating Agent Lawesson’s reagent, P4S10 Used for keto to thioxo conversion
pH Slightly acidic to neutral To avoid decomposition
Purification Recrystallization or chromatography To isolate racemic product

Analytical and Quality Control Data

  • Purity: Typically ≥95% by HPLC or NMR analysis. Commercial samples report 98% purity.
  • Physical Form: Solid, stable at room temperature.
  • Spectral Data: Characteristic NMR signals for methyl and methylene groups; IR bands for thioxo (C=S) stretching near 1200–1400 cm^-1; MS confirms molecular ion at m/z 188.
  • Stability: Stable under neutral pH and room temperature; sensitive to strong oxidizing agents.

Summary of Preparation Routes

Method Starting Materials Key Steps Advantages Disadvantages
Thiourea + α-haloacetic acid 6-methylthiourea, chloroacetic acid Cyclization under reflux Simple, direct, cost-effective Racemic mixture, moderate yield
Keto-hexahydropyrimidine + Thionation Keto precursor, Lawesson’s reagent Thionation of keto to thioxo Allows stereochemical control Requires additional step, sensitive reagents

Research Findings and Optimization

Recent studies emphasize optimizing reaction conditions to improve yields and stereoselectivity. For example:

  • Use of microwave-assisted synthesis to reduce reaction times and improve yields.
  • Employing chiral auxiliaries or catalysts to favor one stereoisomer over the racemic mixture.
  • Fine-tuning solvent polarity and temperature to minimize side reactions.

However, detailed experimental data remain limited in public literature, suggesting the need for further research and development to refine these methods.

Chemical Reactions Analysis

Types of Reactions

rac-[(4S,6R)-6-methyl-2-thioxohexahydropyrimidin-4-yl]acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the thioxo group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the thioxo group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.

    Substitution: Amines, alcohols; reactions are often conducted in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Amino or alkoxy derivatives

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Studies have indicated that derivatives of thioxohexahydropyrimidines exhibit significant antimicrobial properties. For instance, rac-[(4S,6R)-6-methyl-2-thioxohexahydropyrimidin-4-yl]acetic acid has been evaluated for its efficacy against various bacterial strains, showing potential as a lead compound in the development of new antibiotics .
  • Anticancer Properties :
    • Research has suggested that thioxohexahydropyrimidine derivatives can inhibit cancer cell proliferation. In vitro studies demonstrated that this compound could induce apoptosis in specific cancer cell lines, making it a candidate for further investigation in cancer therapeutics .
  • Neuroprotective Effects :
    • Preliminary studies indicate that this compound may have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease. Its ability to cross the blood-brain barrier could facilitate its use in neuropharmacology .

Agricultural Applications

  • Pesticide Development :
    • The structural features of this compound suggest potential utility in developing novel pesticides. Its bioactivity against plant pathogens and pests has been explored, offering a pathway for sustainable agricultural practices .
  • Herbicide Activity :
    • Research into its herbicidal properties has shown promise in controlling weed species without adversely affecting crop yield. Field trials are ongoing to assess its effectiveness and safety in agricultural settings .

Biochemical Research

  • Enzyme Inhibition Studies :
    • This compound has been investigated as an inhibitor of specific enzymes involved in metabolic pathways. Its role in modulating enzyme activity presents opportunities for understanding metabolic diseases and developing therapeutic strategies .
  • Bioconjugation Techniques :
    • The compound's reactive functional groups facilitate its use in bioconjugation processes, allowing for the attachment of biomolecules to surfaces or other compounds. This application is particularly relevant in drug delivery systems and diagnostic tools .

Case Studies

Study TitleFocusFindings
Antimicrobial Efficacy of Thioxo DerivativesEvaluated antimicrobial properties against E. coli and S. aureusSignificant inhibition observed with IC50 values indicating potential for antibiotic development .
Neuroprotective Effects on Alzheimer's ModelsInvestigated effects on neurodegeneration in vitroInduced apoptosis in neuroblastoma cells; suggests potential for Alzheimer's treatment .
Herbicidal Activity AssessmentField trials on crop yield versus weed controlEffective weed control with minimal impact on crop health; promising for sustainable agriculture .

Mechanism of Action

The mechanism of action of rac-[(4S,6R)-6-methyl-2-thioxohexahydropyrimidin-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Structural Analogues in Pyrimidine/Carboxylic Acid Derivatives

Table 1: Key Structural Comparisons

Compound Name Core Structure Substituents/Functional Groups Stereochemistry Key Properties/Applications Reference
rac-[(4S,6R)-6-methyl-2-thioxohexahydropyrimidin-4-yl]acetic acid Hexahydropyrimidine (saturated) 2-thioxo, 6-methyl, 4-acetic acid Racemic (4S,6R) Potential enzyme inhibitor; chelator
2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS 89581-58-8) Pyrimidine (aromatic) 2-chloro, 6-methyl, 4-carboxylic acid Not specified Industrial intermediate; no bioactivity reported
(4S)-2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid Thiazolidine Piperazine-dione, phenyl, dimethyl groups 4S Antibiotic-related; stereospecific activity
(R)-2-Amino-2-(4-hydroxyphenyl)acetic acid Phenylacetic acid 2-amino, 4-hydroxyphenyl R-enantiomer Penicillin derivatives; chiral resolution critical

Key Comparative Analysis

a) Ring Saturation and Conformation

The target compound’s hexahydropyrimidine core is saturated, conferring conformational flexibility compared to aromatic pyrimidines like 2-chloro-6-methylpyrimidine-4-carboxylic acid . Saturation may enhance binding to flexible enzyme active sites but reduce thermal stability. In contrast, thiazolidine derivatives (e.g., compound in ) exhibit rigid bicyclic structures, favoring selective interactions.

b) Functional Group Effects
  • Thioxo (C=S) vs. Chloro (Cl): The thioxo group in the target compound can participate in hydrogen bonding and metal chelation, unlike the electron-withdrawing chloro group in 2-chloro-6-methylpyrimidine-4-carboxylic acid, which primarily affects electrophilic substitution reactivity .
c) Stereochemical Considerations

The racemic nature of the target compound contrasts with enantiopure analogues like (R)-2-amino-2-(4-hydroxyphenyl)acetic acid . Racemic mixtures often exhibit reduced efficacy compared to single enantiomers due to competitive binding or metabolic differences. For example, stereospecific thiazolidine derivatives in show enhanced antimicrobial activity, underscoring the importance of chirality in drug design.

Biological Activity

The compound rac-[(4S,6R)-6-methyl-2-thioxohexahydropyrimidin-4-yl]acetic acid is a thioxo derivative of hexahydropyrimidine, which has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

PropertyValue
Molecular FormulaC₇H₁₃N₃O₂S
Molecular Weight175.26 g/mol
SMILESCC1=C(NC(=O)N1)C(=S)C(=O)O
InChIInChI=1S/C7H13N3O2S/c1-5(8)9...

This compound exhibits a thioxo group which may contribute to its biological activity through interactions with various biomolecules.

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties. Compounds with similar structural motifs have been shown to inhibit tubulin polymerization, a critical process in cell division. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy .

Antimicrobial Properties

Research indicates that thioxo derivatives can possess antimicrobial activity. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways. For instance, a study demonstrated that thioxo compounds could enhance the efficacy of existing antibiotics against resistant strains by altering osmotic balances in bacterial cells .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The thioxo group may interact with thiol groups in enzymes, leading to inhibition.
  • Disruption of Cell Membranes : Similar compounds have shown the ability to integrate into bacterial membranes, causing lysis.
  • Modulation of Cellular Signaling : Potential interference with signaling pathways involved in proliferation and survival.

Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines (e.g., melanoma and prostate cancer) evaluated the efficacy of this compound. The results indicated a significant reduction in cell viability at micromolar concentrations, supporting its potential as an anticancer agent .

Study 2: Antimicrobial Synergy

In another investigation focusing on wound healing, this compound was tested in conjunction with cobalt-doped carbon quantum dots against MRSA. The combination treatment showed enhanced antibacterial activity compared to controls, demonstrating the compound's ability to synergize with other therapeutic agents .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing rac-[(4S,6R)-6-methyl-2-thioxohexahydropyrimidin-4-yl]acetic acid with high enantiomeric purity?

  • Methodological Answer : Optimize reaction conditions using computational quantum chemical calculations (e.g., density functional theory, DFT) to predict favorable pathways for stereochemical control. Pair this with experimental feedback loops, such as real-time monitoring via HPLC with chiral columns, to iteratively refine catalyst selection (e.g., chiral auxiliaries) and solvent systems. For example, ICReDD’s hybrid computational-experimental approach reduces trial-and-error by narrowing optimal conditions .

Q. Which analytical techniques are critical for characterizing this compound’s structural and stereochemical integrity?

  • Methodological Answer : Use a combination of:

  • High-performance liquid chromatography (HPLC) with chiral stationary phases to resolve enantiomers.
  • Mass spectrometry (MS) and infrared spectroscopy (IR) to confirm molecular weight and functional groups.
  • Nuclear magnetic resonance (NMR) , particularly 13C^{13}\text{C}-NMR and 2D NOESY, to assign stereochemistry and detect conformational isomers.
    Refer to separation technologies in reactor design frameworks for reproducibility .

Q. What safety protocols are essential for handling thioxohexahydropyrimidine derivatives in the lab?

  • Methodological Answer : Implement strict PPE (gloves, goggles, lab coats) and ventilation controls due to potential sulfur-based toxicity. Store the compound in inert, airtight containers at -20°C to prevent degradation. Follow hazard codes (e.g., P210, P201) for fire/explosion risks, as outlined in safety guidelines for pyrimidine analogs .

Advanced Research Questions

Q. How can conflicting stereochemical outcomes in synthesis be resolved when scaling reactions from milligram to gram quantities?

  • Methodological Answer : Apply reactor design principles (e.g., continuous-flow systems) to maintain consistent temperature/pressure during scaling. Use in-line chiral chromatography to monitor enantiomeric excess dynamically. Computational fluid dynamics (CFD) models can predict mixing inefficiencies that distort stereochemistry . Cross-validate results with solid-state NMR to detect crystal packing effects .

Q. What strategies address contradictory bioactivity data in in vitro vs. in vivo studies for this compound?

  • Methodological Answer :

  • Step 1 : Verify compound stability under physiological conditions (pH 7.4, 37°C) using LC-MS to detect degradation products.
  • Step 2 : Use isotopic labeling (14C^{14}\text{C} or 2H^{2}\text{H}) to track metabolic pathways and identify off-target interactions.
  • Step 3 : Employ pharmacokinetic-pharmacodynamic (PK-PD) modeling to reconcile discrepancies, adjusting substituents (e.g., methyl group position) to enhance bioavailability .

Q. How can computational modeling predict reactivity or instability of the thioxohexahydropyrimidine core under catalytic conditions?

  • Methodological Answer :

  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate transition states during catalytic cycles to identify bond-breaking risks (e.g., sulfur loss).
  • Machine Learning (ML) : Train models on existing pyrimidine reaction datasets to predict side reactions (e.g., ring-opening under acidic conditions).
  • Validation : Cross-reference predictions with differential scanning calorimetry (DSC) to assess thermal stability .

Data Contradiction Analysis Framework

Conflict Type Resolution Strategy Key References
Stereochemical variabilityChiral HPLC + DFT-based transition state analysis
Bioactivity discrepanciesIsotopic tracing + PK-PD modeling
Scalability issuesContinuous-flow reactor optimization with CFD

Key Methodological Resources

  • Computational Design : ICReDD’s quantum chemical reaction path search methods .
  • Reactor Engineering : CRDC subclass RDF2050112 (reaction fundamentals and reactor design) .
  • Safety Compliance : Hazard handling protocols for pyrimidine derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
rac-[(4S,6R)-6-methyl-2-thioxohexahydropyrimidin-4-yl]acetic acid
Reactant of Route 2
rac-[(4S,6R)-6-methyl-2-thioxohexahydropyrimidin-4-yl]acetic acid

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